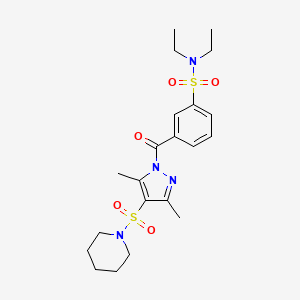
2-(4-chlorophenyl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-CHLOROPHENYL)-N-{[1-(3,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a tetrazole ring, which is often associated with biological activity, making it a subject of interest in pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-N-{[1-(3,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the tetrazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the chlorophenyl and difluorophenyl groups through substitution reactions. The final step usually involves the formation of the acetamide linkage under mild conditions to avoid decomposition of the sensitive tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-CHLOROPHENYL)-N-{[1-(3,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
2-(4-CHLOROPHENYL)-N-{[1-(3,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity is studied to understand its potential as a therapeutic agent.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-CHLOROPHENYL)-N-{[1-(3,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}ACETAMIDE involves its interaction with specific molecular targets in biological systems. The tetrazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorophenyl)-N-{[1-(2,4-Difluorophenyl)-1H-1,2,3,4-Tetrazol-5-yl]Methyl}Acetamide
- 2-(4-Chlorophenyl)-N-{[1-(3,4-Dichlorophenyl)-1H-1,2,3,4-Tetrazol-5-yl]Methyl}Acetamide
- 2-(4-Chlorophenyl)-N-{[1-(3,4-Difluorophenyl)-1H-1,2,3,4-Tetrazol-5-yl]Methyl}Propionamide
Uniqueness
The uniqueness of 2-(4-CHLOROPHENYL)-N-{[1-(3,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H12ClF2N5O |
|---|---|
Peso molecular |
363.75 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]acetamide |
InChI |
InChI=1S/C16H12ClF2N5O/c17-11-3-1-10(2-4-11)7-16(25)20-9-15-21-22-23-24(15)12-5-6-13(18)14(19)8-12/h1-6,8H,7,9H2,(H,20,25) |
Clave InChI |
HRYBTSITFFJJLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B14972151.png)
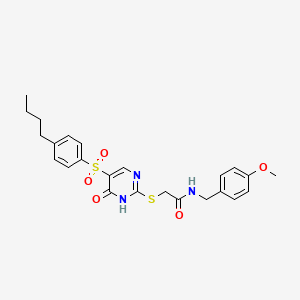
![6-[4-(3-methoxybenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine](/img/structure/B14972167.png)
![N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B14972168.png)
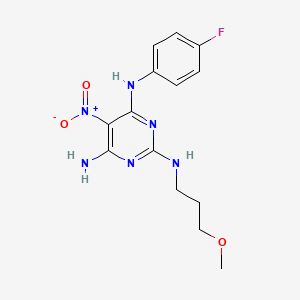
![3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14972189.png)
![N-(3,5-dichlorophenyl)-2-{[6-(4-methoxybenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B14972193.png)

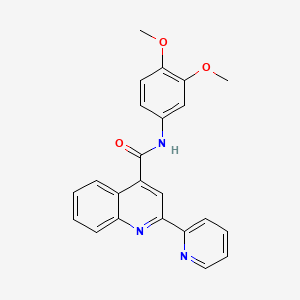
![N1-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide](/img/structure/B14972211.png)
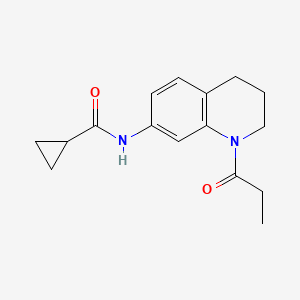
![6-(4-fluorophenyl)-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14972226.png)
